Methyl 1-chloroisoquinoline-7-carboxylate
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Overview
Description
Methyl 1-chloroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is also known by its synonyms, 1-chloro-7-(methoxycarbonyl)isoquinoline and 1-chloro-7-(methoxycarbonyl)-2-azanaphthalene . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 1-chloroisoquinoline-7-carboxylate typically involves the reaction of isoquinoline derivatives with chlorinating agents and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Isoquinoline derivatives are chlorinated using agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-chloroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-chloroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 1-chloroisoquinoline-7-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Methyl 1-chloroisoquinoline-7-carboxylate can be compared with other similar compounds, such as:
Methyl 1-chloroisoquinoline-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
7-Bromo-1-chloroisoquinoline: This compound has a bromine atom instead of a methyl ester group.
1-Chloroisoquinoline: This compound lacks the carboxylate group and is a simpler derivative.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 1-chloroisoquinoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDMOYPYAUGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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